molecular formula C10H12Cl2N2O B1383706 2-(Aminomethyl)quinolin-4-ol dihydrochloride CAS No. 2059970-41-9

2-(Aminomethyl)quinolin-4-ol dihydrochloride

Cat. No.: B1383706
CAS No.: 2059970-41-9
M. Wt: 247.12 g/mol
InChI Key: ODURIBMGGDSDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)quinolin-4-ol dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)quinolin-4-ol dihydrochloride typically involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the quinoline ring . The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors with optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process typically involves crystallization and recrystallization techniques to obtain high-purity dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)quinolin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-(Aminomethyl)quinolin-4-ol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: It has shown promise in the development of new therapeutic agents for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)quinolin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. In antimicrobial applications, it disrupts the function of bacterial enzymes, leading to cell death . In cancer research, it inhibits the activity of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the aminomethyl and hydroxyl groups.

    2-Aminoquinoline: Similar to 2-(Aminomethyl)quinolin-4-ol dihydrochloride but without the hydroxyl group.

    4-Hydroxyquinoline: Lacks the aminomethyl group but has a hydroxyl group at the 4-position.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

2-(aminomethyl)-1H-quinolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7;;/h1-5H,6,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODURIBMGGDSDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)quinolin-4-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)quinolin-4-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)quinolin-4-ol dihydrochloride
Reactant of Route 4
2-(Aminomethyl)quinolin-4-ol dihydrochloride
Reactant of Route 5
2-(Aminomethyl)quinolin-4-ol dihydrochloride
Reactant of Route 6
2-(Aminomethyl)quinolin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.